molecular formula C9H19BrN2O B14178535 1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide CAS No. 857297-59-7

1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide

Cat. No.: B14178535
CAS No.: 857297-59-7
M. Wt: 251.16 g/mol
InChI Key: SQVKHYTZBPTYBA-UHFFFAOYSA-N
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Description

1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide is an ionic liquid belonging to the imidazolium family. Ionic liquids are salts in the liquid state at relatively low temperatures, often below 100°C. This compound is known for its unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances, making it a valuable solvent in various chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents like acetonitrile or ethanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain high-purity products suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. Substitution reactions often involve the use of silver salts to facilitate the exchange of anions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield 1-butyl-3-(2-oxoethyl)-2,3-dihydro-1H-imidazol-1-ium bromide .

Mechanism of Action

The mechanism by which 1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. These interactions can influence the solubility, reactivity, and stability of other compounds in solution .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Butyl-3-(2-hydroxyethyl)-2,3-dihydro-1H-imidazol-1-ium bromide is unique due to the presence of the hydroxyethyl group, which enhances its hydrogen bonding capacity and influences its physicochemical properties. This makes it particularly useful in applications requiring specific solubility and reactivity characteristics .

Properties

CAS No.

857297-59-7

Molecular Formula

C9H19BrN2O

Molecular Weight

251.16 g/mol

IUPAC Name

2-(1-butyl-1,2-dihydroimidazol-1-ium-3-yl)ethanol;bromide

InChI

InChI=1S/C9H18N2O.BrH/c1-2-3-4-10-5-6-11(9-10)7-8-12;/h5-6,12H,2-4,7-9H2,1H3;1H

InChI Key

SQVKHYTZBPTYBA-UHFFFAOYSA-N

Canonical SMILES

CCCC[NH+]1CN(C=C1)CCO.[Br-]

Origin of Product

United States

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